(1H-indol-7-yl)methanamine hydrochloride
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Overview
Description
(1H-indol-7-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would need further investigation.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-7-yl)methanamine hydrochloride typically involves the reaction of indole derivatives with methanamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions: (1H-indol-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives with different substituents .
Scientific Research Applications
(1H-indol-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound of (1H-indol-7-yl)methanamine hydrochloride, known for its wide range of biological activities.
Tryptamine: A naturally occurring compound similar in structure, with significant roles in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and behavior.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
1H-indol-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVVFOVYLWIWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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